molecular formula C19H19N3O3 B11330769 2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide

2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11330769
M. Wt: 337.4 g/mol
InChI Key: XHPCOJKPIMOVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with methoxy groups and a pyrazolyl moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl group and the methoxy substituents. The final step involves the formation of the benzamide linkage. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl chains .

Scientific Research Applications

2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide stands out due to its unique combination of a pyrazole ring and benzamide structure. This configuration imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-methoxy-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H19N3O3/c1-24-15-9-7-14(8-10-15)13-22-18(11-12-20-22)21-19(23)16-5-3-4-6-17(16)25-2/h3-12H,13H2,1-2H3,(H,21,23)

InChI Key

XHPCOJKPIMOVHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.